1,2'-Binaphthalene

Vue d'ensemble

Description

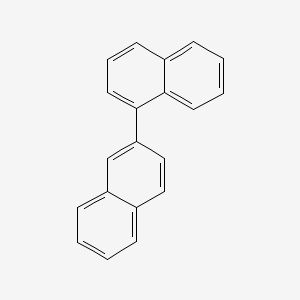

1,2’-Binaphthalene, also known as 1,2’-Binaphthyl or α,β-Binaphthyl, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1 and 2 positions. This compound is known for its unique structural properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2’-Binaphthalene can be synthesized through several methods. One common approach involves the oxidative coupling of 2-naphthols using reagents such as ferric chloride (FeCl3), potassium ferricyanide (K3Fe(CN)6), or manganese(III) acetylacetonate (Mn(AcAc)3) . The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the coupling process.

Industrial Production Methods: In industrial settings, the production of 1,2’-Binaphthalene often involves large-scale oxidative coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality 1,2’-Binaphthalene .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2’-Binaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form binaphthyl quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert 1,2’-Binaphthalene to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can introduce functional groups onto the naphthalene rings using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride (CCl4) or nitric acid in sulfuric acid (H2SO4).

Major Products:

Oxidation: Binaphthyl quinones.

Reduction: Dihydrobinaphthyl derivatives.

Substitution: Brominated or nitrated binaphthyl compounds

Applications De Recherche Scientifique

Chiral Ligands in Asymmetric Synthesis

One of the primary applications of 1,2'-binaphthalene derivatives is in asymmetric synthesis, where they serve as chiral ligands. The compound's axial chirality allows for the formation of stable complexes with transition metals, facilitating enantioselective reactions.

- BINOL (1,1'-Bi-2-naphthol) : A prominent derivative of binaphthalene, BINOL is widely used as a chiral ligand in various catalytic processes. Its ability to form stable metal complexes makes it essential in asymmetric catalysis. Studies have shown that BINOL and its derivatives can effectively catalyze reactions such as the asymmetric hydrogenation of ketones and the Diels-Alder reaction .

Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry due to its ability to form host-guest complexes. The rigid structure of binaphthalene facilitates the design of molecular receptors that can selectively bind various substrates.

- Chiral Porphyrin Systems : Recent research has explored binaphthalene-linked porphyrin dimers for their chiral discrimination capabilities. These systems utilize this compound as a chiral spacer between porphyrin units, enhancing their ability to interact with chiral amines. The study demonstrated that varying the connecting units can tune the enantioselectivity of these systems .

Material Science

The unique properties of this compound derivatives also make them valuable in material science, particularly in the development of optoelectronic materials.

- Organic Light Emitting Diodes (OLEDs) : Binaphthalene derivatives have been investigated for their potential use in OLEDs due to their favorable photophysical properties. Their rigid structure contributes to high thermal stability and efficient charge transport properties .

Drug Discovery and Crystal Engineering

The structural characteristics of this compound make it suitable for applications in drug discovery and crystal engineering.

- Molecular Scaffolds : Compounds derived from this compound have been utilized as scaffolds in crystal engineering. For instance, spirocyclic tetraethers derived from binaphthyl have shown promise in drug discovery due to their well-defined geometries and functionalization capabilities . These scaffolds can orient peripheral substituents favorably for molecular recognition.

Analytical Chemistry

In analytical chemistry, this compound derivatives are used as chiral selectors in chromatography.

- Chiral HPLC : The incorporation of binaphthalene-based ligands in high-performance liquid chromatography (HPLC) has been employed to separate enantiomers effectively. This application is crucial for pharmaceutical analysis where enantiomeric purity is essential .

Data Tables

Here are some summarized findings regarding the applications and properties of this compound:

Case Studies

- Chiral Catalysis : A study demonstrated that BINOL-derived phosphoric acids act as effective catalysts for enantioselective imino-ene reactions. The fluorinated binaphthyl framework was shown to enhance catalytic efficiency significantly .

- Porphyrin-Binaphthalene Systems : Research involving BINOL-linked porphyrins revealed that these systems could be fine-tuned for selective binding with chiral amines through systematic modification of the connecting units .

- Drug Discovery Applications : The use of SBINOX (spirocyclic tetraether derived from BINOL) highlighted its potential as a scaffold for drug discovery due to its stereochemical purity and ability to orient functional groups favorably for molecular interactions .

Mécanisme D'action

The mechanism of action of 1,2’-Binaphthalene and its derivatives often involves interactions with specific molecular targets and pathways. For example, in asymmetric catalysis, chiral binaphthyl ligands create a chiral environment around the metal center, facilitating enantioselective transformations. The restricted rotation around the binaphthyl axis contributes to the stability and effectiveness of these ligands in catalytic processes .

Comparaison Avec Des Composés Similaires

1,2’-Binaphthalene can be compared with other similar compounds, such as:

1,1’-Binaphthalene: Differing in the position of the naphthalene linkage, leading to different stereochemical properties.

BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): A widely used chiral ligand in asymmetric synthesis.

BINOL (1,1’-bi-2-naphthol): Another important chiral ligand used in various catalytic reactions.

Uniqueness: 1,2’-Binaphthalene’s unique structural properties, such as its axial chirality and restricted rotation, make it a valuable compound in the synthesis of chiral ligands and advanced materials. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications .

Activité Biologique

1,2'-Binaphthalene, a polycyclic aromatic hydrocarbon with the chemical formula , is a compound of considerable interest in both synthetic and medicinal chemistry. Its unique structure contributes to its biological activity, particularly in the realms of chiral recognition and catalysis. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its two naphthalene units connected by a single bond, which allows for rotational isomerism. This structural feature is crucial for its biological interactions and applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Chirality and Enantioselectivity : The compound exhibits chiral properties that enable it to interact selectively with biological targets. This selectivity is beneficial for the design of enantiomerically pure drugs and catalysts .

- Fluorescent Properties : Research has indicated that derivatives of binaphthalene can be used as fluorescent probes for enantiomeric recognition. The ability to modulate chirality through structural modifications enhances their utility in sensing applications .

- Binding Affinity : Studies have shown that this compound derivatives can form stable complexes with various biomolecules, facilitating chiral recognition processes. For instance, cyclic receptors containing binaphthalene units have demonstrated significant enantioselectivity in binding amino acids .

1. Chiral Recognition in Drug Development

A study investigated the use of binaphthalene-based cyclic ureas as chiral solvating agents. These agents were able to discriminate between enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The binding constants measured indicated a strong preference for one enantiomer over the other, showcasing the potential for binaphthalene derivatives in pharmaceutical applications .

2. Synthesis of Chiral Catalysts

This compound has been employed as a building block for synthesizing chiral ligands used in asymmetric catalysis. These ligands facilitate various organic transformations while promoting enantioselectivity. For example, BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) has been widely used in catalytic reactions due to its effectiveness in inducing chirality .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-naphthalen-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPMTYLOUSWLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195805 | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-74-0 | |

| Record name | 1,2'-Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2'-Binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.